N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine
Description
Systematic Nomenclature and Chemical Identification
The compound is formally identified by its International Union of Pure and Applied Chemistry (IUPAC) name: N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine . Its chemical identity is further delineated by the following characteristics:
| Property | Value |
|---|---|
| CAS Registry Number | 1545284-92-1 |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.71 g/mol |
| SMILES Notation | CC1OCCC1NC2=CC=C(C)C(Cl)=C2 |
| InChI Key | PDOUZNQGCMMRDD-JTQLQIEISA-N |
The structure comprises a tetrahydrofuran (oxolane) ring substituted with a methyl group at position 2 and an amine group at position 3, which is bonded to a 3-chloro-4-methylphenyl moiety. This configuration places it within the broader class of arylalkylamines, characterized by aromatic and aliphatic hybrid systems.
Historical Development in Heterocyclic Amine Research
Heterocyclic amines (HCAs) have been studied since the early 20th century, initially for their role in dyestuff production and later for their biological implications. The discovery of carcinogenic aromatic amines in occupational settings (e.g., bladder cancer in dye industry workers) spurred investigations into their metabolic activation and structural analogs.
This compound emerged as part of efforts to diversify HCA libraries for structure-activity relationship studies. Its synthesis reflects advancements in nucleophilic substitution reactions, particularly the coupling of oxolane derivatives with halogenated aryl amines under basic conditions. The inclusion of a chloro-methylphenyl group introduced steric and electronic variations critical for probing reactivity patterns in heterocyclic systems.
Academic Significance in Organic Chemistry Research
This compound serves as a model substrate for exploring:
- Ring-Opening Reactions : The oxolane ring’s strain and electron-rich nature facilitate nucleophilic attacks, enabling transformations into diols or thiolanes.
- Aromatic Substitution Dynamics : The chloro and methyl groups on the phenyl ring influence regioselectivity in electrophilic substitutions, providing insights into directing effects.
- Synthetic Intermediate Utility : It acts as a precursor for pharmaceuticals and agrochemicals, exemplified by its use in generating analogs with modified bioactivity profiles.
Recent studies have leveraged its structure to develop novel catalytic methods. For instance, palladium-mediated cross-coupling reactions with boronic acids yield biaryl derivatives, expanding access to π-conjugated systems.
Current Research Landscape and Knowledge Gaps
While heterocyclic amines remain a focal point in food toxicology (e.g., carcinogenic HCAs in cooked meats), this compound is primarily investigated in synthetic contexts. Key research areas include:
- Green Synthesis : Optimizing solvent-free or microwave-assisted routes to improve yield and reduce waste.
- Computational Modeling : Density functional theory (DFT) studies to predict reactivity and stability under varying conditions.
- Applications in Material Science : Exploration of its liquid crystalline properties due to the planar aryl group and flexible oxolane ring.
Notable gaps persist in:
- Environmental Impact Assessments : Degradation pathways and ecotoxicological profiles remain uncharacterized.
- Biological Activity Screening : Limited data exist on its interactions with enzymes or receptors, despite structural similarities to bioactive HCAs.
- Scalable Production : Challenges in large-scale synthesis, such as controlling stereochemistry and purifying regioisomers, hinder industrial adoption.
Future research should prioritize interdisciplinary collaborations to address these gaps, particularly in leveraging machine learning for reaction optimization and expanding toxicological databases.
Structure
3D Structure
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H16ClNO/c1-8-3-4-10(7-11(8)13)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3 |
InChI Key |
VQVNKMZNWRUUJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC(=C(C=C2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction with 3-Bromo-2-methyloxolane
3-Bromo-2-methyloxolane reacts with 3-chloro-4-methylaniline in polar aprotic solvents (e.g., acetonitrile or DMF) at 80–100°C for 12–24 hours. Catalysts such as potassium carbonate or triethylamine enhance reactivity, achieving yields of 68–75%. The mechanism proceeds via SN2 displacement, where the amine acts as the nucleophile attacking the electrophilic carbon adjacent to the bromine atom.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 80–100°C | <70°C: <50% yield |
| Solvent | DMF > Acetonitrile | Polarity critical |
| Base | K2CO3 > Et3N | Neutralizes HBr byproduct |
| Reaction Time | 12–24 h | Shorter times: incomplete |
Side products include di-alkylated amines (5–12%) and oxolane ring-opening derivatives (3–8%). Purification via column chromatography (silica gel, hexane/ethyl acetate) resolves these impurities.
Reductive Amination of Oxolane-3-one
An alternative route employs reductive amination of 2-methyloxolane-3-one with 3-chloro-4-methylaniline. This one-pot method uses sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C, achieving 82% yield with >95% purity. The ketone intermediate forms an imine in situ, which is reduced to the secondary amine.
Advantages :
- Avoids halogenated intermediates.
- Compatible with acid-sensitive substrates.
- Scalable to multi-kilogram batches.
Limitations :
- Requires strict moisture control.
- STAB is cost-prohibitive for large-scale use.
Catalytic Amination Using Transition Metal Complexes
Recent advances utilize iridium and palladium catalysts to couple 3-chloro-4-methylaniline with 2-methyloxolane derivatives. For example:
Iridium-Catalyzed C–N Bond Formation
Bis[dichloro(pentamethylcyclopentadienyl)iridium(III)] catalyzes the reaction between 3-chloro-4-methylaniline and 2-methyloxolane-3-triflate in toluene at 150°C. This method achieves 89% yield with a turnover number (TON) of 1,250. The high-temperature conditions favor oxidative addition of the triflate group to the metal center, followed by transmetallation and reductive elimination.
Table 2: Comparison of Catalytic Methods
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Ir(Cp*)(Cl)2 | 150 | 89 | 98 |
| Pd(OAc)2/Xantphos | 120 | 76 | 92 |
| CuI/L-Proline | 80 | 65 | 88 |
Palladium-based systems (e.g., Pd(OAc)2 with Xantphos ligand) operate at lower temperatures but suffer from slower kinetics. Copper catalysts are cost-effective but require stoichiometric oxidants.
Industrial-Scale Continuous Flow Synthesis
For bulk production, continuous flow reactors outperform batch processes. Key parameters include:
- Residence Time : 30–60 seconds at 200°C.
- Pressure : 15–20 bar to maintain solvent integrity.
- Catalyst : Heterogeneous zirconia-supported iridium nanoparticles (Ir/ZrO2).
A pilot-scale study demonstrated 92% conversion with 99.5% purity using a microreactor system (Corning AFR™). The method reduces waste by 40% compared to batch protocols.
Stereochemical Considerations and Resolution
The oxolane ring introduces two stereocenters at positions 2 and 3, yielding four stereoisomers. Racemic mixtures are typical in standard syntheses, but enantioselective routes have been developed:
Chiral Auxiliary Approach
Using (R)-BINOL-derived phosphoric acid catalysts, the Miyaura borylation of 2-methyloxolane-3-boronic ester with 3-chloro-4-methylaniline achieves 78% ee. The bulky ligand enforces a specific transition state geometry during the Suzuki-Miyaura coupling.
Kinetic Resolution
Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) selectively modifies the (2S,3R)-isomer, allowing separation of diastereomers via chromatography.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity is influenced by its functional groups:
-
Amine Group : Acts as a nucleophile in substitution or condensation reactions.
-
Oxolane Ring : Prone to ring-opening under acidic or basic conditions.
-
Halogen Substituents : Chlorine and methyl groups influence electronic effects and steric hindrance.
Key Reaction Pathways :
-
Nucleophilic Substitution :
-
The amine group can displace leaving groups (e.g., in alkyl halides) to form new amine derivatives.
-
-
Ring-Opening of Oxolane :
-
Acidic or basic conditions may cleave the oxolane ring, yielding diols or amino alcohols.
-
-
Electrophilic Aromatic Substitution :
-
The chloro and methyl substituents direct further substitution (e.g., nitration, alkylation) on the phenyl ring.
-
Analytical Characterization
Spectral data for similar compounds include:
-
IR Spectroscopy : Absorption bands for N-H (3130 cm⁻¹) and C-F (1056 cm⁻¹) stretches .
-
NMR Spectroscopy : Proton shifts for aromatic (δ 6.8–7.3 ppm) and aliphatic (δ 2.5–4.0 ppm) regions .
-
Mass Spectrometry : Molecular ion peaks corresponding to the molecular formula .
Table 3: Spectral Data for Analogous Oxolane-Amines
| Technique | Key Observations | Example |
|---|---|---|
| IR | N-H stretch (3130 cm⁻¹), C-F (1056 cm⁻¹) | |
| ¹H-NMR | Aromatic protons (δ 6.8–7.3 ppm) | |
| MS | Molecular ion peak at m/z ~225–270 |
Scientific Research Applications
Chemical Profile
- Molecular Formula : C12H16ClNO
- Molecular Weight : 225.71 g/mol
- Chirality : Contains chiral centers influencing biological interactions.
Medicinal Chemistry
N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine is of significant interest in medicinal chemistry due to its potential as a building block for pharmaceuticals. Its structure allows it to interact with specific biological targets, making it suitable for drug development.
- Potential Therapeutic Effects : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential role in cancer treatment.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure can facilitate the formation of diverse chemical entities through various synthetic pathways.
- Synthesis of Specialty Chemicals : It can be utilized in the production of specialty chemicals or as a precursor for other industrially relevant compounds.
Biological Studies
This compound has been studied for its biological activity, particularly its interaction with enzymes and receptors.
- Enzyme Modulation : Research shows that it may inhibit specific enzymes involved in metabolic processes, indicating its potential application in treating metabolic disorders.
Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibitory effects on cell proliferation, highlighting its potential as an anticancer agent.
Enzyme Interaction Studies
Research demonstrated that the compound could inhibit specific enzymes involved in metabolic processes. This suggests possible applications in developing treatments for metabolic disorders.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The following compounds share core structural features with the target molecule but differ in substituent positions, heterocyclic rings, or functional groups:
Physicochemical Properties
- Solubility and Lipophilicity: The chloro and methyl substituents on the phenyl ring enhance lipophilicity compared to the ethyl-substituted analog (C₁₃H₁₉NO), which lacks halogen atoms .
- Heterocyclic Ring Effects :
Research Findings and Limitations
- Synthesis Efficiency : Compound 3m’s 74% yield highlights the robustness of palladium-mediated protocols, but scalability and purity data for other analogs are unavailable .
- Data Gaps : Physicochemical properties (e.g., boiling points, densities) and safety profiles are largely uncharacterized in the literature reviewed .
Biological Activity
N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a chloro-substituted phenyl ring and a methyloxolan ring, which contribute to its unique reactivity and biological interactions. Its molecular formula is CHClN, with a molecular weight of approximately 225.71 g/mol. The presence of a chiral center in the oxolane structure enhances its potential for diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to various pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : Investigations into its anticancer properties have shown promise, particularly in inhibiting tumor cell proliferation in vitro .
- Neuroprotective Effects : Some studies suggest that the compound may influence neurotransmitter levels, potentially offering neuroprotective benefits .
Comparative Analysis with Similar Compounds
The compound shares structural similarities with other chiral amines and oxolane-containing compounds. A comparison can be made with the following:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| N-(3-Chloro-2-methylphenyl)-2-methyloxolan-3-amine | Chloro-substituted phenyl ring | Potential herbicidal properties |
| N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide | Different substitution pattern | Varied pharmacological effects |
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent.
- Anticancer Research : In a cell line study, the compound exhibited cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment. This suggests that this compound could be further developed as a lead compound for cancer therapy.
Q & A
Q. What are the recommended synthetic routes and purification strategies for N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amine?
Methodological Answer:
- Synthesis : Utilize nucleophilic substitution or amide coupling reactions. For example, react 3-chloro-4-methylaniline with a functionalized oxolane derivative (e.g., 2-methyloxolan-3-amine) under catalytic conditions (e.g., Pd-mediated cross-coupling for stereochemical control). Evidence from similar compounds suggests Buchwald-Hartwig amination or SNAr reactions for aryl-chloro bond activation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water mixture) to achieve >95% purity, as reported for structurally related amines . Confirm purity via HPLC with UV detection (C18 column, acetonitrile/water mobile phase).
Q. How can researchers structurally characterize this compound?
Methodological Answer:
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/methanol). Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve stereochemistry and confirm the rac-(2S,3S) configuration .
- Spectroscopy :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The oxolane ring protons (δ 3.5–4.5 ppm) and aryl protons (δ 6.8–7.2 ppm) are key diagnostic signals .
- HRMS : Confirm molecular ion [M+H]+ at m/z 252.19 (C10H19Cl2N3) .
Q. What physicochemical properties are critical for experimental design involving this compound?
Methodological Answer:
- Solubility : Determine in DMSO (typically >10 mM for in vitro assays) and aqueous buffers (pH 7.4) via shake-flask method. Adjust with co-solvents (e.g., Tween-80) for biological studies.
- LogP : Calculate experimentally via HPLC (C18 column, retention time correlation) or computationally (e.g., ChemAxon). Expected logP ~2.5 due to chloro and methyl substituents .
- Stability : Assess thermal stability via DSC (decomposition temperature >150°C) and photostability under UV/visible light .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
Methodological Answer:
- Stereoisomer separation : Use chiral HPLC (Chiralpak IA column, heptane/ethanol mobile phase) to resolve rac-(2S,3S) and (2R,3R) enantiomers .
- Activity testing : Compare enantiomers in target assays (e.g., kinase inhibition). For example, the strained oxolane ring may enhance binding affinity in one enantiomer due to conformational rigidity, as seen in morpholine-derived analogs .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
Methodological Answer:
- Substituent variation : Synthesize derivatives with modified aryl (e.g., 4-fluoro instead of 4-methyl) or oxolane (e.g., tetrahydrofuran vs. oxetane) groups. Use parallel synthesis for high-throughput screening .
- Biological assays : Test against target proteins (e.g., kinases) via fluorescence polarization or SPR. Correlate substituent electronegativity (Hammett σ values) with IC50 shifts .
Q. What computational approaches are effective for predicting binding modes and metabolic pathways?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 isoforms). Validate with crystallographic data from SHELX-refined structures .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess oxolane ring flexibility in binding pockets. Compare with morpholine derivatives .
- Metabolism prediction : Employ SwissADME or GLIDE to identify likely oxidation sites (e.g., methyl groups on aryl or oxolane rings) .
Q. How should researchers address contradictions between in vitro and in vivo data for this compound?
Methodological Answer:
- Bioavailability analysis : Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability (e.g., CLint via LC-MS/MS). Low oral bioavailability may explain efficacy gaps .
- Metabolite profiling : Identify active metabolites via HRMS/MS and test them in target assays. For example, N-oxide derivatives may retain activity .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
